2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-3-fluorophenol with ethylene oxide to form 2-(4-bromo-3-fluorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H7BrClFO3S |
---|---|
Molecular Weight |
317.56 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO3S/c9-7-2-1-6(5-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |
InChI Key |
QHBKSQPFVUSWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)Br |
Origin of Product |
United States |
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